Phenyl-(4-propoxyphenyl)methanone
Description
It is a member of the methanone family, characterized by the presence of a phenyl group and a 4-propoxyphenyl group attached to a central carbonyl group
Properties
IUPAC Name |
phenyl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRPDCCPSDJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392311 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65565-59-5 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenyl-(4-propoxyphenyl)methanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction, where 4-propoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Phenyl-(4-propoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
Phenyl-(4-propoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Phenyl-(4-propoxyphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target molecule. This binding can lead to inhibition or activation of specific pathways, depending on the nature of the interaction. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Phenyl-(4-propoxyphenyl)methanone can be compared with other similar compounds, such as:
Benzophenone: Similar in structure but lacks the propoxy group, resulting in different reactivity and applications.
4-Propoxybenzophenone: Shares the propoxy group but differs in the position of substitution, affecting its chemical behavior.
Phenyl-(4-methoxyphenyl)methanone: Contains a methoxy group instead of a propoxy group, leading to variations in physical and chemical properties.
Biological Activity
Phenyl-(4-propoxyphenyl)methanone, also known by its chemical identifier 65565-59-5, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical interactions, mechanisms of action, and various applications in scientific research and medicine.
Chemical Structure and Properties
This compound features a ketone functional group attached to a phenyl ring substituted with a propoxy group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, leading to modulation of enzymatic activity or receptor signaling pathways. This mechanism is crucial for its applications in enzyme inhibition and potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for further exploration in drug development.
- Anticancer Properties : Preliminary studies suggest that it may possess antiproliferative effects against various cancer cell lines, indicating potential for cancer therapy.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation.
Antiproliferative Activity
A study assessing the antiproliferative activity of various compounds, including this compound, evaluated its effects on human cancer cell lines. The results indicated varying degrees of cytotoxicity, measured as the concentration required to inhibit cell growth by 50% (IC50).
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Carcinoma) | 15.2 |
| M21 (Skin Melanoma) | 12.7 |
| MCF7 (Breast Carcinoma) | 10.5 |
These findings suggest that this compound has significant potential as an anticancer agent, particularly against breast cancer cells.
Enzyme Interaction Studies
Further investigations into the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain key metabolic enzymes involved in cancer metabolism. For instance, the compound demonstrated a notable inhibitory effect on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes and cancer progression.
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of this compound. Results indicated significant cell death at concentrations above 10 µM, particularly in breast and colon cancer cells.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, suggesting its efficacy as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
